Adenosine, 4'-thio-
Overview
Description
Adenosine, 4’-thio- is a modified nucleoside where the oxygen atom at the 4’ position of the ribose ring is replaced by a sulfur atom. This modification imparts unique properties to the molecule, making it a valuable tool in biochemical and pharmaceutical research. Adenosine, 4’-thio- is known for its role in enhancing the stability of nucleic acids and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 4’-thio- typically involves the Pummerer reaction, which is a key step in the preparation of 4’-thioribonucleosidesThis is achieved by treating the ribonucleoside with a sulfurizing agent under controlled conditions .
Industrial Production Methods: Industrial production of Adenosine, 4’-thio- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Adenosine, 4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Adenosine, 4’-thio- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4’ position.
Scientific Research Applications
Adenosine, 4’-thio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is employed in studies of nucleic acid stability and interactions.
Medicine: Adenosine, 4’-thio- has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of stable nucleic acid analogs for various industrial applications.
Mechanism of Action
The mechanism of action of Adenosine, 4’-thio- involves its interaction with nucleic acids and proteins. The sulfur atom at the 4’ position enhances the stability of nucleic acids by increasing resistance to enzymatic degradation. This modification also affects the binding affinity of nucleic acids to proteins, influencing various biological processes. The compound targets specific molecular pathways, including those involved in cell signaling and gene expression .
Comparison with Similar Compounds
Adenosine, 4’-thio- is unique due to the presence of a sulfur atom at the 4’ position, which distinguishes it from other nucleoside analogs. Similar compounds include:
- 4’-Thio-uridine
- 4’-Thio-cytidine
- 4’-Thio-guanosine
These compounds share the 4’-thio modification but differ in their nucleobase components. The unique properties of Adenosine, 4’-thio- make it particularly valuable for specific applications in research and medicine .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIJBMOORTVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933896 | |
Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0 | |
Record name | NSC110342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97111 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenosine, 4'-thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC81154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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